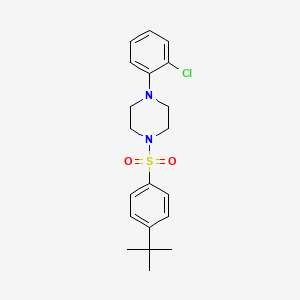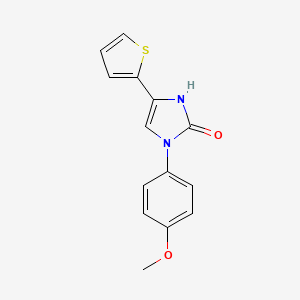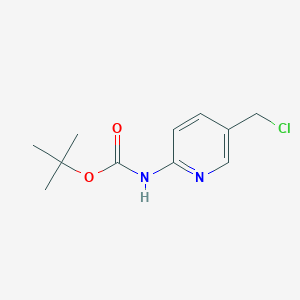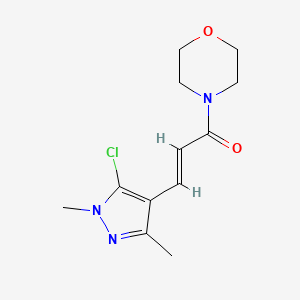
1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine, commonly known as TBPS, is a chemical compound that has been widely used in scientific research. It is a potent antagonist of the gamma-aminobutyric acid type A (GABAA) receptor, which is an important neurotransmitter receptor in the central nervous system. Due to its unique chemical structure and pharmacological properties, TBPS has been extensively studied for its potential applications in various fields of research.
作用機序
TBPS exerts its pharmacological effects by binding to the picrotoxin site on the 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptor, which is located at the interface between the alpha and beta subunits of the receptor. This binding prevents the activation of the receptor by GABA, which is the main inhibitory neurotransmitter in the central nervous system. As a result, TBPS causes an increase in neuronal excitability and can lead to seizures and other neurological symptoms.
Biochemical and Physiological Effects:
TBPS has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal excitability and can induce seizures in animal models. It has also been shown to alter the expression and function of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptors in various brain regions. Additionally, TBPS has been shown to have anxiogenic and proconvulsant effects in animal models.
実験室実験の利点と制限
One of the main advantages of using TBPS in scientific research is its potent and selective antagonism of the 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptor. This allows researchers to study the specific effects of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptor inhibition in various physiological and pathological conditions. However, one limitation of using TBPS is its potential toxicity and proconvulsant effects, which can make it difficult to interpret some experimental results.
将来の方向性
There are a number of potential future directions for research on TBPS. One area of interest is the development of new compounds that can selectively target different subtypes of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptors. Another area of interest is the use of TBPS in combination with other drugs or therapies to treat neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to better understand the mechanisms underlying the proconvulsant effects of TBPS and to develop strategies to mitigate these effects.
合成法
The synthesis of TBPS involves the reaction of 1-(4-tert-butylphenyl)sulfonyl chloride with 4-(2-chlorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure TBPS.
科学的研究の応用
TBPS has been used in various scientific research studies to investigate the function and regulation of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptors. It has been shown to be a potent and selective antagonist of the receptor, which makes it a valuable tool for studying the role of 1-(4-Tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine receptors in various physiological and pathological conditions. TBPS has been used in studies related to epilepsy, anxiety, depression, and other neurological disorders.
特性
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-20(2,3)16-8-10-17(11-9-16)26(24,25)23-14-12-22(13-15-23)19-7-5-4-6-18(19)21/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPVPTRSLJZYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2593055.png)
![1-[3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2593056.png)

![methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2593059.png)



![N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2593063.png)
![N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2593064.png)
![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2593065.png)
![1-(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B2593066.png)
![7-Methoxy-4,5-dihydrobenzo[e]benzothiazole-2-ylamine](/img/structure/B2593067.png)
![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)